molecular formula C23H18ClNO4 B11086479 4-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-3-phenoxyazetidin-2-one

4-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-3-phenoxyazetidin-2-one

Cat. No.: B11086479
M. Wt: 407.8 g/mol
InChI Key: LCYBVSBCONNXHF-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-3-phenoxyazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a benzodioxole group, a chlorobenzyl group, and a phenoxy group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-3-phenoxyazetidin-2-one typically involves multiple steps:

  • Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. This step requires specific catalysts and controlled reaction conditions to ensure the formation of the four-membered ring.

  • Introduction of the Benzodioxole Group: : The benzodioxole group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable benzodioxole derivative with the azetidinone intermediate under basic conditions.

  • Attachment of the Chlorobenzyl Group: : The chlorobenzyl group can be attached via a Friedel-Crafts alkylation reaction. This step requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.

  • Incorporation of the Phenoxy Group: : The phenoxy group can be introduced through an etherification reaction. This involves reacting a phenol derivative with the azetidinone intermediate in the presence of a suitable base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxole and phenoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the azetidinone ring or the chlorobenzyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions. For example, the chlorobenzyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-3-phenoxyazetidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for investigating the binding sites and activity of various biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-3-phenoxyazetidin-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.

    Receptors: It can bind to receptors on the cell surface or within the cell, influencing signal transduction pathways and cellular responses.

    Proteins: The compound can interact with proteins involved in various cellular functions, such as DNA replication, transcription, and translation.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzodioxol-5-yl)-1-benzyl-3-phenoxyazetidin-2-one: Similar structure but lacks the chlorobenzyl group.

    4-(1,3-Benzodioxol-5-yl)-1-(4-methylbenzyl)-3-phenoxyazetidin-2-one: Similar structure but has a methyl group instead of a chlorine atom on the benzyl group.

    4-(1,3-Benzodioxol-5-yl)-1-(4-fluorobenzyl)-3-phenoxyazetidin-2-one: Similar structure but has a fluorine atom instead of a chlorine atom on the benzyl group.

Uniqueness

The presence of the chlorobenzyl group in 4-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-3-phenoxyazetidin-2-one distinguishes it from other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a unique compound with specific applications and properties.

Properties

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)methyl]-3-phenoxyazetidin-2-one

InChI

InChI=1S/C23H18ClNO4/c24-17-9-6-15(7-10-17)13-25-21(16-8-11-19-20(12-16)28-14-27-19)22(23(25)26)29-18-4-2-1-3-5-18/h1-12,21-22H,13-14H2

InChI Key

LCYBVSBCONNXHF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3CC4=CC=C(C=C4)Cl)OC5=CC=CC=C5

Origin of Product

United States

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